4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid
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Overview
Description
4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated benzoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds or nucleophiles in the presence of a catalyst.
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products:
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection: Removal of the Boc group yields 2-fluorobenzoic acid.
Scientific Research Applications
4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development due to its ability to modify biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection is required.
Comparison with Similar Compounds
4-(Tert-butoxycarbonyl)benzoic acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzoic acid: Lacks the Boc protecting group.
Boc-protected amino acids: Widely used in peptide synthesis for protecting amine groups.
Uniqueness: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C12H13FO4 |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
SYBVOJDCTDHDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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